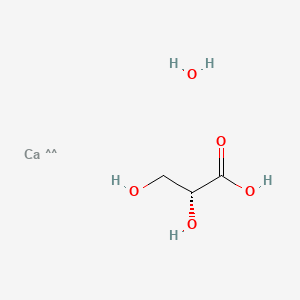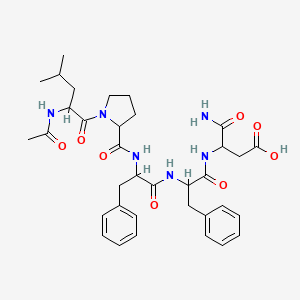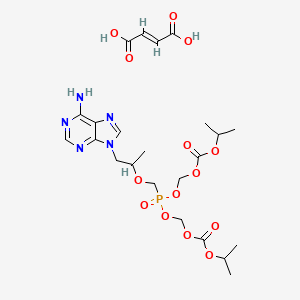
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of pyridinecarboxylic acid, featuring a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 2-Pyridinecarboxylic acid, 6-amino-3-methyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-thio-3-methyl-, ethyl ester.
Oxidation: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-formyl-, ethyl ester or 2-Pyridinecarboxylic acid, 6-bromo-3-carboxy-, ethyl ester.
Reduction: Products include 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl alcohol.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the ester functional group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid, 6-methyl-: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Pyridinecarboxylic acid, 6-bromo-: Lacks the methyl group, which may affect its steric properties and reactivity.
2-Pyridinecarboxylic acid, 3-methyl-: Lacks the bromine atom at the 6th position, which may influence its chemical behavior.
Uniqueness
2-Pyridinecarboxylic acid, 6-bromo-3-methyl-, ethyl ester is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and specificity in various applications.
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
ethyl 6-bromo-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 |
Clé InChI |
VIVLIGLGSQGLAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=N1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


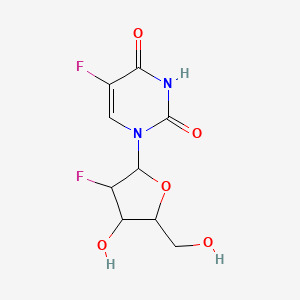
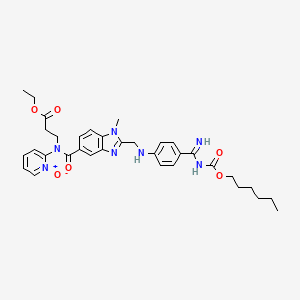
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
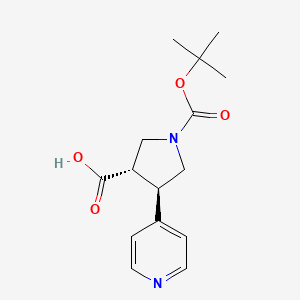

![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)

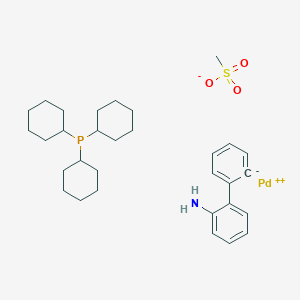
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

